tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate
Overview
Description
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, nucleophilic substitution can occur with reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-8-carboxylic acid, while reduction may produce 5,6,7,8-tetrahydroquinoline.
Scientific Research Applications
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5,6,7,8-tetrahydroquinolin-6-yl)carbamate: This compound has a similar structure but differs in the position of the carbamate group. It may exhibit different chemical and biological properties.
tert-Butyl (5,6,7,8-tetrahydroquinolin-7-yl)carbamate: Another similar compound with the carbamate group at a different position. Its reactivity and applications may vary compared to this compound.
tert-Butyl (5,6,7,8-tetrahydroquinolin-5-yl)carbamate: This compound also shares a similar core structure but with the carbamate group at the 5-position. It may have unique properties and uses.
Biological Activity
Introduction
tert-Butyl (5,6,7,8-tetrahydroquinolin-8-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- IUPAC Name : tert-butyl N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]carbamate
- InChI Key : IPGXGELCTJPNDX-LLVKDONJSA-N
The compound features a tert-butyl group linked to a carbamate moiety and a tetrahydroquinoline ring. This unique structure is significant for its biological interactions.
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The carbamate moiety can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. The tetrahydroquinoline ring may influence enzyme activity and receptor binding due to its ability to mimic natural substrates or ligands.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the tetrahydroquinoline family. For instance, a study demonstrated that certain tetrahydroisoquinoline derivatives effectively suppressed SARS-CoV-2 replication in vitro. One derivative exhibited an EC50 of 3.15 μM and a selective index exceeding 63.49, indicating promising antiviral activity comparable to established drugs like chloroquine .
Anticancer Properties
Research has indicated that compounds containing the tetrahydroquinoline structure exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies show that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .
Cholinesterase Inhibition
Tetrahydroquinoline derivatives have been investigated for their potential as cholinesterase inhibitors. Such activity is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain derivatives can effectively inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in cognitive disorders .
Comparative Analysis with Similar Compounds
Compound | Activity | EC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | Antiviral | 3.15 | >63.49 |
Chloroquine | Antiviral | 44.90 | 2.94 |
Tetrahydroquinoline derivative X | Cholinesterase inhibitor | 10 | >50 |
This table summarizes the biological activities of this compound compared to similar compounds.
Case Studies
- Antiviral Efficacy Against SARS-CoV-2
- Cholinesterase Inhibition
- Anticancer Activity
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXGELCTJPNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724460 | |
Record name | tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-47-8 | |
Record name | Carbamic acid, N-(5,6,7,8-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5,6,7,8-tetrahydroquinolin-8-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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